Cas no 500545-40-4 (2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid)

2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid structure
500545-40-4 structure
Product Name:2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid
CAS No:500545-40-4
MF:C8H5ClN2O2
MW:196.590500593185
MDL:MFCD20646841
CID:5233515
Update Time:2025-05-19

2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylic acid, 2-chloro-3-cyano-6-methyl-
    • 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid
    • MDL: MFCD20646841
    • Inchi: 1S/C8H5ClN2O2/c1-4-2-5(8(12)13)6(3-10)7(9)11-4/h2H,1H3,(H,12,13)
    • InChI Key: PGMYOKRRXJGFAK-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(C)=CC(C(O)=O)=C1C#N

2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid Pricemore >>

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Additional information on 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid

Introduction to 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid (CAS No. 500545-40-4)

2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid, identified by the Chemical Abstracts Service number 500545-40-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid, including the presence of a chloro group, a cyano group, and a methyl substituent, contribute to its unique chemical properties and potential applications.

The synthesis of 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The chloro and cyano functional groups introduce reactivity that can be leveraged for further derivatization, making this compound a valuable intermediate in the synthesis of more complex molecules. Researchers have explored various synthetic pathways to optimize yield and purity, often employing palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies to achieve the desired structure efficiently.

In recent years, 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid has been studied for its potential role in drug discovery. The pyridine core is a common motif in many bioactive molecules, and modifications at specific positions can lead to enhanced pharmacological properties. For instance, the cyano group can serve as a hydrogen bond acceptor, improving binding affinity to biological targets, while the carboxylic acid moiety provides opportunities for further functionalization, such as esterification or amidation, which are common strategies in medicinal chemistry.

One of the most compelling areas of research involving 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid is its application in the development of small-molecule inhibitors. Studies have demonstrated its utility in targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The structural framework of this compound allows for selective interaction with these enzymes, potentially leading to the discovery of novel therapeutic agents. Additionally, its ability to undergo further chemical modifications makes it a versatile scaffold for designing molecules with tailored biological activities.

The agrochemical industry has also shown interest in 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid due to its potential as a precursor for herbicides and pesticides. Pyridine derivatives are well-known for their efficacy in crop protection, and this compound's unique structure may confer advantages such as improved stability under environmental conditions or enhanced bioavailability. Researchers are exploring its derivatives as candidates for next-generation agrochemicals that offer better performance while minimizing ecological impact.

Advances in computational chemistry have further enhanced the understanding of 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid's reactivity and interactions. Molecular modeling studies have provided insights into how different substituents influence its binding affinity and selectivity. These computational approaches are complemented by experimental investigations, which validate theoretical predictions and guide the optimization of synthetic routes. The integration of computational and experimental methods has accelerated the discovery process, enabling faster development of novel compounds based on this scaffold.

The safety profile of 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety during synthesis and purification. Industrial-scale production requires adherence to good manufacturing practices (GMP) to maintain consistency and quality control. Furthermore, environmental impact assessments are conducted to evaluate potential effects on ecosystems following release into wastewater or soil systems.

Future research directions for 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid may include exploring its role in targeted drug delivery systems. The carboxylic acid group can be utilized to link this compound with other biomolecules or polymers, creating conjugates that improve drug solubility or target specificity. Such advancements could lead to more effective treatments for diseases like cancer or infectious disorders by optimizing drug delivery mechanisms.

In conclusion, 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid (CAS No. 500545-40-4) represents a promising candidate for both pharmaceutical and agrochemical applications. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and functionality. As research continues to uncover new synthetic methods and applications, this compound is poised to play an increasingly important role in addressing global challenges in medicine and agriculture.

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